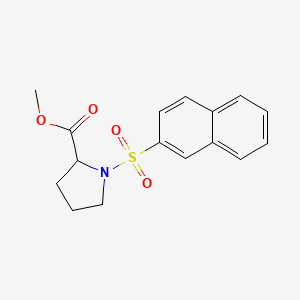
Diacetoxycadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetoxycadmium, also known as cadmium acetate dihydrate, is a chemical compound with the formula Cd(CH₃COO)₂·2H₂O. It appears as a colorless crystalline powder and is known for its high solubility in water. Cadmium compounds, including this compound, have specific properties that make them suitable for various industrial applications, such as excellent corrosion resistance, low melting temperature, high ductility, and high thermal and electrical conductivity .
Preparation Methods
Diacetoxycadmium can be synthesized through several methods. One common synthetic route involves the reaction of cadmium oxide or cadmium carbonate with acetic acid. The reaction typically occurs under mild conditions, and the resulting solution is then evaporated to yield this compound crystals. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Diacetoxycadmium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and various ligands for substitution reactions.
Scientific Research Applications
Diacetoxycadmium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other cadmium compounds, which are essential in various chemical processes.
Biology: It is used in studies related to cadmium toxicity and its effects on biological systems.
Medicine: Research on cadmium-based compounds includes their potential use in cancer treatment due to their cytotoxic properties.
Industry: It is used in the production of semiconductors, pigments, and coatings
Mechanism of Action
The mechanism by which diacetoxycadmium exerts its effects involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, cellular damage, and apoptosis. The molecular targets include various enzymes involved in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Diacetoxycadmium can be compared with other cadmium compounds such as cadmium chloride, cadmium sulfate, and cadmium nitrate. While all these compounds share similar toxicological properties, this compound is unique due to its specific applications in organic synthesis and its relatively high solubility in water. Similar compounds include:
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂) Each of these compounds has distinct properties and applications, making them suitable for different industrial and research purposes .
Properties
Molecular Formula |
C4H8CdO4 |
|---|---|
Molecular Weight |
232.52 g/mol |
IUPAC Name |
acetic acid;cadmium |
InChI |
InChI=1S/2C2H4O2.Cd/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
SGJUCMOYVKXLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)
![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)
![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)


![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)


